molecular formula C19H27N B084586 1-(1-Styrylcyclohexyl)piperidine CAS No. 14228-24-1

1-(1-Styrylcyclohexyl)piperidine

Cat. No. B084586
CAS RN: 14228-24-1
M. Wt: 269.4 g/mol
InChI Key: ZNRHDHNHIHFNLI-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Styrylcyclohexyl)piperidine, also known as SCP or AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its ability to bind to the mu-opioid receptor. However, due to its potential for abuse and lack of safety data, it has been classified as a Schedule I controlled substance in the United States since 2016.

Mechanism Of Action

1-(1-Styrylcyclohexyl)piperidine acts as a mu-opioid receptor agonist, binding to the receptor and producing analgesia. It also has some affinity for the delta-opioid receptor and kappa-opioid receptor, but to a lesser extent. The activation of mu-opioid receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.

Biochemical And Physiological Effects

1-(1-Styrylcyclohexyl)piperidine produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria, which can lead to its abuse. 1-(1-Styrylcyclohexyl)piperidine has been shown to have a longer duration of action than other opioids, which may contribute to its potential for abuse.

Advantages And Limitations For Lab Experiments

1-(1-Styrylcyclohexyl)piperidine has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and its ability to produce analgesia. However, its potential for abuse and lack of safety data may limit its use in certain experiments. Researchers must take precautions to ensure the safe handling and storage of 1-(1-Styrylcyclohexyl)piperidine.

Future Directions

There are several potential future directions for research involving 1-(1-Styrylcyclohexyl)piperidine. One area of interest is the development of novel opioid receptor agonists that have reduced potential for abuse and fewer side effects. Another area of research is the investigation of the role of the mu-opioid receptor in pain management and the development of new treatments for chronic pain. Finally, research on 1-(1-Styrylcyclohexyl)piperidine and other opioids may lead to a better understanding of the mechanisms of addiction and potential treatments for opioid addiction.

Synthesis Methods

The synthesis of 1-(1-Styrylcyclohexyl)piperidine involves several steps, including the reaction of cyclohexanone with benzylmagnesium chloride to form 1-phenylcyclohexanol. This is then reacted with piperidine and paraformaldehyde to form the final product, 1-(1-Styrylcyclohexyl)piperidine. The yield of 1-(1-Styrylcyclohexyl)piperidine can be improved by using alternative reagents and optimizing reaction conditions.

Scientific Research Applications

1-(1-Styrylcyclohexyl)piperidine has been used in scientific research to study the mu-opioid receptor and its role in pain management. Studies have shown that 1-(1-Styrylcyclohexyl)piperidine has high affinity for the mu-opioid receptor and can produce analgesia in animal models. 1-(1-Styrylcyclohexyl)piperidine has also been used to study the effects of opioid receptor agonists on the central nervous system and to investigate potential treatments for opioid addiction.

properties

CAS RN

14228-24-1

Product Name

1-(1-Styrylcyclohexyl)piperidine

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

IUPAC Name

1-[1-[(E)-2-phenylethenyl]cyclohexyl]piperidine

InChI

InChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+

InChI Key

ZNRHDHNHIHFNLI-NTCAYCPXSA-N

Isomeric SMILES

C1CCC(CC1)(/C=C/C2=CC=CC=C2)N3CCCCC3

SMILES

C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3

synonyms

1-(1-Styrylcyclohexyl)piperidine

Origin of Product

United States

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